3-(3,5-dimethylphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
3-(3,5-dimethylphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.54. The purity is usually 95%.
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Biological Activity
The compound 3-(3,5-dimethylphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, which has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₉H₃₁N₃O₂S
- Molecular Weight : 367.46 g/mol
- CAS Number : Not explicitly provided in the search results but can be derived from structural analysis.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. The pyrimidoindole structure is known for its ability to modulate signaling pathways associated with cancer and inflammation.
- Inhibition of Enzymatic Activity : Studies have indicated that compounds with similar structures exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. The IC50 values for COX-2 inhibition in related compounds have been reported in the range of 0.52 to 22.25 μM .
- Impact on MAPK Pathway : The compound may also influence the MEK-MAPK signaling pathway, which is often dysregulated in cancer. Inhibitors of this pathway have shown promise in reducing tumor growth in preclinical models .
Biological Activity and Therapeutic Potential
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have explored the effects of pyrimidoindole derivatives similar to the target compound:
- In Vivo Studies on Tumor Models : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models by affecting the MAPK signaling pathway. The treatment resulted in a reduction of tumor size by up to 70% compared to controls .
- Inflammation Models : In rat models of induced inflammation, administration of related pyrimidoindole derivatives resulted in a marked decrease in inflammatory markers and pain scores, suggesting effective analgesic and anti-inflammatory properties .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-15-11-16(2)13-17(12-15)28-23(30)22-21(18-7-3-4-8-19(18)25-22)26-24(28)31-14-20(29)27-9-5-6-10-27/h3-4,7-8,11-13,25H,5-6,9-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYYYYFGJQZQSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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